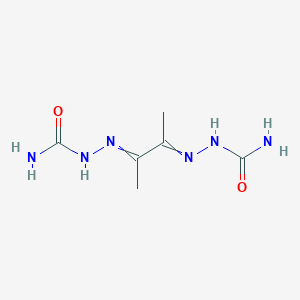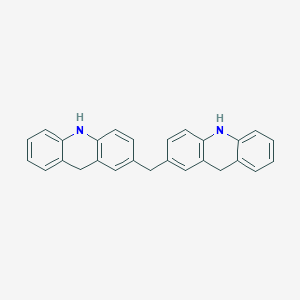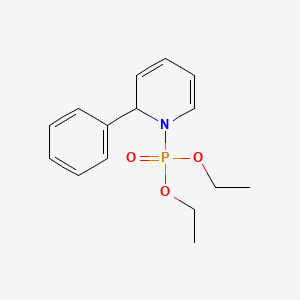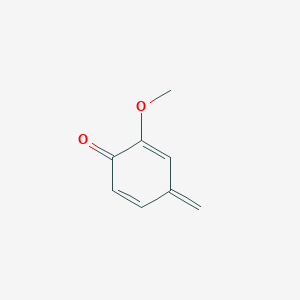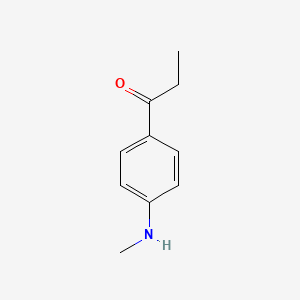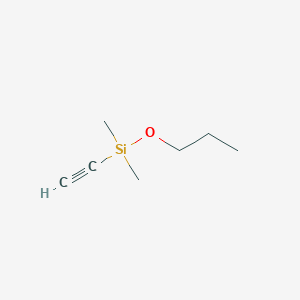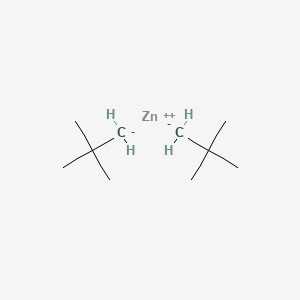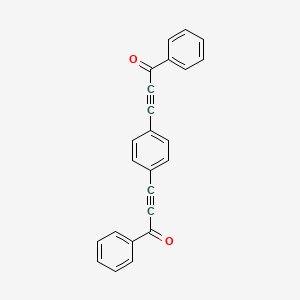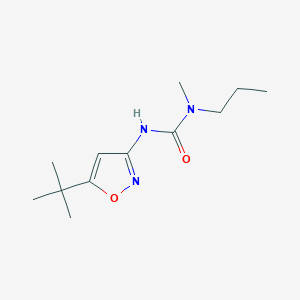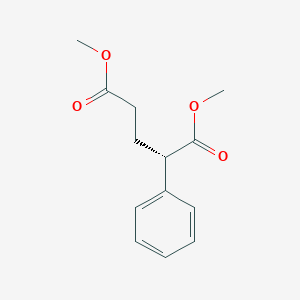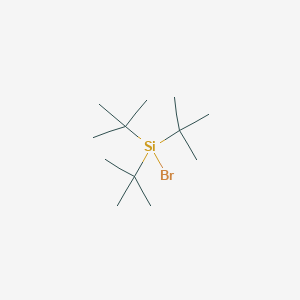
Bromo(tri-tert-butyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromo(tri-tert-butyl)silane: is an organosilicon compound characterized by the presence of a silicon atom bonded to three tert-butyl groups and one bromine atom. This compound is of interest due to its unique structural properties and its reactivity, which makes it useful in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bromo(tri-tert-butyl)silane can be synthesized through the reaction of tri-tert-butylsilane with bromine. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
(C4H9)3SiH+Br2→(C4H9)3SiBr+HBr
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Bromo(tri-tert-butyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different organosilicon compounds.
Reduction Reactions: The compound can be reduced to tri-tert-butylsilane using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Under certain conditions, the compound can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions:
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Reduction: Lithium aluminum hydride or other hydride donors are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be employed.
Major Products Formed:
Substitution: Formation of various organosilicon derivatives.
Reduction: Formation of tri-tert-butylsilane.
Oxidation: Formation of silanols or siloxanes.
Applications De Recherche Scientifique
Chemistry: Bromo(tri-tert-butyl)silane is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the study of silicon-based reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: While specific applications in biology and medicine are limited, the compound’s derivatives may be explored for potential use in drug delivery systems or as intermediates in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including those used in coatings, adhesives, and sealants. Its reactivity makes it valuable in the modification of surfaces and the development of new materials.
Mécanisme D'action
The mechanism of action of bromo(tri-tert-butyl)silane involves the reactivity of the silicon-bromine bond. The electron-donating effect of the tert-butyl groups stabilizes the silicon center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the bromine atom is replaced by other functional groups.
Comparaison Avec Des Composés Similaires
Tri-tert-butylsilane: Lacks the bromine atom and is less reactive.
Bromo(trimethyl)silane: Contains smaller methyl groups instead of tert-butyl groups, leading to different steric and electronic properties.
Chlorotri-tert-butylsilane: Contains a chlorine atom instead of bromine, resulting in different reactivity.
Uniqueness: Bromo(tri-tert-butyl)silane is unique due to the combination of the bulky tert-butyl groups and the reactive bromine atom. This combination imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry.
Propriétés
Numéro CAS |
56348-25-5 |
|---|---|
Formule moléculaire |
C12H27BrSi |
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
bromo(tritert-butyl)silane |
InChI |
InChI=1S/C12H27BrSi/c1-10(2,3)14(13,11(4,5)6)12(7,8)9/h1-9H3 |
Clé InChI |
RFTYXVFXDBUXTD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C(C)(C)C)(C(C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


